molecular formula C17H19FN2O2S B2535845 N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide CAS No. 942010-89-1

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide

Cat. No.: B2535845
CAS No.: 942010-89-1
M. Wt: 334.41
InChI Key: WXTSXTCQCPOCRN-UHFFFAOYSA-N
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Description

“N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophene carboxamides . The molecular formula of this compound is C11H8FNOS . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, thiophene carboxamides can be synthesized through various methods . For instance, one method involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to this ring is a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2) group .

Scientific Research Applications

Corrosion Inhibition

Morpholine and Piperazine Based Carboxamide Derivatives as Corrosion Inhibitors : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied for their effectiveness as corrosion inhibitors for mild steel in HCl medium. These inhibitors show significant potential in protecting metals from corrosion, indicating their utility in industrial applications where metal preservation is critical. The efficiency of these inhibitors increases with concentration, showcasing their potential for practical applications in corrosion prevention (Nnaji et al., 2017).

Antitumor Activity

Synthesis and Antitumor Activity of Morpholine Derivatives : The synthesis and structural analysis of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been reported, with findings indicating these compounds inhibit the proliferation of cancer cell lines. This points to the potential use of such compounds in developing new anticancer drugs, highlighting the role of morpholine derivatives in medicinal chemistry (Hao et al., 2017).

Biodegradable Materials

Synthesis of Biodegradable Polyesteramides with Pendant Functional Groups : Research into morpholine-2,5-dione derivatives for creating polyesteramides with pendant functional groups offers insights into developing biodegradable materials. These materials have applications in medical devices and environmentally friendly products, underlining the versatility of morpholine derivatives in polymer science (Veld et al., 1992).

Hepatitis B Inhibition

Novel Inhibitors of Hepatitis B : The study of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate synthesis and its evaluation as a potential inhibitor of hepatitis B virus (HBV) showcases the application of morpholine derivatives in antiviral research. This compound demonstrated nanomolar inhibitory activity against HBV in vitro, suggesting its promise as a lead compound for developing new antiviral drugs (Ivachtchenko et al., 2019).

Molecular Imaging

Development of Radioligands for Molecular Imaging : Morpholine derivatives have been explored for their potential as radioligands in molecular imaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT) studies. These applications highlight the significance of such compounds in diagnostic imaging and the study of biological processes at the molecular level (Bennacef et al., 2004).

Biochemical Analysis

Biochemical Properties

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression, affecting the production of proteins involved in critical cellular functions. Additionally, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, influencing cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it can inhibit the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular energy production and utilization. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTSXTCQCPOCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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